4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole
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Overview
Description
4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with an iodine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by iodination. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium iodide (KI) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl or alkyne-linked triazole derivatives.
Scientific Research Applications
4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-(propan-2-yl)-1H-pyrazole: Another iodine-substituted heterocycle with similar reactivity.
4-iodo-1,2-bis(propan-2-yl)benzene: A benzene derivative with iodine and isopropyl groups.
1-(propan-2-yl)-1H-1,2,3-triazole: A triazole without the iodine substitution.
Uniqueness
4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is unique due to the presence of both the iodine atom and the isopropyl group on the triazole ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable scaffold in various chemical and biological applications.
Properties
CAS No. |
2758000-34-7 |
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Molecular Formula |
C5H8IN3 |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-iodo-1-propan-2-yltriazole |
InChI |
InChI=1S/C5H8IN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3 |
InChI Key |
CLTHJWSYBBIHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)I |
Purity |
91 |
Origin of Product |
United States |
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